Vernadigin

Description

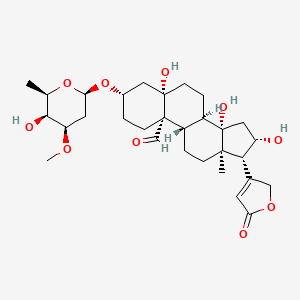

Vernadigin (C30H44O10, molecular weight 564.68 g/mol) is a cardiac glycoside isolated primarily from Adonis vernalis (Pheasant's Eye) and related species such as Adonis microcarpa . It belongs to the cardenolide class, which inhibits Na<sup>+</sup>/K<sup>+</sup>-ATPase, leading to increased intracellular calcium concentrations and enhanced myocardial contractility. Vernadigin is noted for its antiarrhythmic properties but also exhibits significant toxicity, particularly in overdose scenarios . Its structure comprises a steroid nucleus (aglycone: adonitoxigenin) linked to a trisaccharide moiety, including a diginoside sugar .

Properties

CAS No. |

30285-47-3 |

|---|---|

Molecular Formula |

C30H44O10 |

Molecular Weight |

564.7 g/mol |

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,16S,17R)-5,14,16-trihydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C30H44O10/c1-16-26(34)22(37-3)11-24(39-16)40-18-4-8-28(15-31)19-5-7-27(2)25(17-10-23(33)38-14-17)21(32)13-30(27,36)20(19)6-9-29(28,35)12-18/h10,15-16,18-22,24-26,32,34-36H,4-9,11-14H2,1-3H3/t16-,18+,19+,20-,21+,22-,24+,25+,26+,27-,28+,29+,30+/m1/s1 |

InChI Key |

NAQIOLFTZRJOKV-OBDZMSMTSA-N |

SMILES |

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(C(CC5(C4CCC3(C2)O)O)O)C6=CC(=O)OC6)C)C=O)OC)O |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H]([C@H](C[C@@]5([C@@H]4CC[C@@]3(C2)O)O)O)C6=CC(=O)OC6)C)C=O)OC)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(C(CC5(C4CCC3(C2)O)O)O)C6=CC(=O)OC6)C)C=O)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Challenges

Analytical Characterization

Recent UV-spectrophotometric methods (e.g., Kedde’s reagent) quantify Vernadigin in Adonis microcarpa extracts (0.52% total cardiac glycosides) . However, distinguishing Vernadigin from adonitoxin requires advanced techniques like HPLC-MS due to structural similarities .

Clinical and Ecological Implications

- Toxicity in Poultry : Vernadigin, along with adonitoxin and cymarin, causes lethal cardiotoxicity in chickens exposed to Adonis aestivalis, highlighting ecological risks .

- Therapeutic Potential: Vernadigin’s antiarrhythmic effects are under investigation for atrial fibrillation management, though its toxicity necessitates precise dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.